4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
Description
Structural Composition and IUPAC Nomenclature
The compound’s structure comprises three distinct regions:
- Azabicyclo[3.2.1]octane Core : A bridged bicyclic system containing seven carbon atoms and one nitrogen atom. The numbering begins at the bridgehead nitrogen (position 8), with the bicyclo[3.2.1] framework defining a norbornane-like skeleton.
- Cyclopropylidene Substituent : A sp²-hybridized cyclopropane ring fused at position 3 of the bicyclic core, introducing strain and conformational rigidity.
- Sulfonamide-Benzene Moiety : A para-substituted benzene ring bearing a dimethylsulfonamide group at position 1 and a carbonyl-linked azabicyclo[3.2.1]octane at position 4.
IUPAC Name :
The systematic name follows hierarchical substituent prioritization:
- Parent structure: Benzene-1-sulfonamide.
- Substituents:
- N,N-dimethyl group on the sulfonamide nitrogen.
- 4-position carbonyl linkage to the 8-azabicyclo[3.2.1]octane scaffold.
- 3-cyclopropylidene substituent on the bicyclic core.
Thus, the full name is derived as 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide .
Properties
IUPAC Name |
4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-20(2)25(23,24)18-9-5-14(6-10-18)19(22)21-16-7-8-17(21)12-15(11-16)13-3-4-13/h5-6,9-10,16-17H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIKCJPKWJEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-{3-cyclopropylidene-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Mode of Action
The specific mode of action for 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with their targets in a variety of ways.
Biochemical Pathways
The specific biochemical pathways affected by 4-{3-cyclopropylidene-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to affect a wide array of biological activities.
Result of Action
The specific molecular and cellular effects of 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures have been shown to exhibit a range of biological activities.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-{3-cyclopropylidene-8-azabicyclo[32Such factors can significantly impact the effectiveness of similar compounds.
Scientific Research Applications
Mu-Opioid Receptor Antagonism
Research indicates that compounds similar to 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide act as mu-opioid receptor antagonists. These antagonists are crucial in managing opioid-induced bowel dysfunction (OIBD), a common side effect of opioid analgesics. The antagonism allows for:
- Reduction of gastrointestinal side effects : By selectively blocking mu-opioid receptors in the gastrointestinal tract without affecting central analgesic effects, these compounds can alleviate symptoms related to reduced motility .
Treatment of Gastrointestinal Disorders
The compound shows promise in treating conditions such as:
- Postoperative ileus (POI) : A temporary cessation of bowel function after surgery, where mu-opioid receptor antagonists can help restore normal motility .
Study on Opioid-Induced Bowel Dysfunction
A study highlighted the efficacy of mu-opioid receptor antagonists in preventing OIBD, demonstrating that these compounds could significantly improve bowel function post-surgery . The findings suggest that the selective action on peripheral receptors minimizes central nervous system withdrawal symptoms while maintaining analgesia.
Enantioselective Synthesis
Research on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has shown that this structural feature is vital for enhancing biological activity and specificity towards opioid receptors . Techniques developed for synthesizing this scaffold can lead to more effective derivatives with targeted therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of azabicyclo[3.2.1]octane derivatives, which share structural motifs but differ in substituents and functional groups. Below is a comparative analysis with key analogs:
Structural Analog: 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (BK49910)
- Molecular Formula : C₁₉H₂₀N₂O
- Molecular Weight : 292.37 g/mol
- Key Differences :
- Replaces the sulfonamide-benzene group with an indole ring.
- Lacks the dimethylamine substitution, reducing polarity compared to the target compound.
- Applications : Primarily used in research for kinase inhibition studies due to the indole scaffold’s affinity for ATP-binding pockets .
Functional Analog: 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazole-4-yl)-8-azabicyclo[3.2.1]octane
- Molecular Formula : C₂₂H₃₁N₅
- Molecular Weight : 373.52 g/mol
- Key Differences: Features a triazole substituent instead of the cyclopropane-carbonyl-sulfonamide system.
- Synthesis : Prepared via a high-yield, water-free method involving isobutyramide intermediates .
Commercial Analog: 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline
- Molecular Formula : C₂₀H₂₄N₂O
- Molecular Weight : 332.42 g/mol
- Key Differences :
- Substitutes the sulfonamide group with a dimethylaniline moiety.
- Reduced hydrogen-bonding capacity due to the absence of the sulfonamide’s sulfonyl group.
- Pricing : Available at $54–$160 per 1–50 mg (Life Chemicals, 2023), reflecting lower synthesis complexity compared to the sulfonamide derivative .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The azabicyclo[3.2.1]octane core allows modular substitution, enabling tailored physicochemical properties. For example, sulfonamide derivatives exhibit higher aqueous solubility than indole or aniline analogs due to the polar sulfonyl group .
- Synthetic Challenges : Sulfonamide derivatives require specialized coupling reagents and anhydrous conditions to avoid side reactions, as seen in the synthesis of related triazole compounds .
- Lumping Strategy Relevance : Compounds like BK49910 and the target molecule may be grouped in computational models due to shared bicyclic frameworks, though their divergent substituents necessitate distinct reaction pathways in synthesis or metabolism .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide, and how are intermediates characterized?
Methodological Answer:
- Synthetic Strategy : A multi-step approach is typically employed. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis. The azabicyclo[3.2.1]octane core is synthesized via intramolecular Mannich reactions or reductive amination, as described for analogous bicyclic amines .
- Intermediate Characterization : Use nuclear magnetic resonance (NMR) to confirm regiochemistry (e.g., , , -NMR) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities in intermediates .
Q. Q2. How can solubility and stability challenges be addressed during purification of the target compound?
Methodological Answer:
- Solubility Optimization : Test solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylacetamide (DMAc) under controlled temperatures. For salts (e.g., hydrochloride), use ethanol/water mixtures .
- Stability Monitoring : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. Q3. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Perform dose-escalation studies in triplicate using standardized cell lines (e.g., HEK293 or HepG2) with ATP-based viability assays. Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners. Cross-reference with databases like PubChem BioAssay to contextualize discrepancies .
Q. Q4. How can computational modeling guide the optimization of the compound’s binding affinity for cyclin-dependent kinases (CDKs)?
Methodological Answer:
- Docking Studies : Employ Schrödinger’s Glide or AutoDock Vina to model interactions between the bicyclo[3.2.1]octane core and CDK2/4/6 active sites. Focus on hydrogen bonding with Asp86 (CDK2) and hydrophobic interactions with the cyclopropane moiety .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., replacing dimethylsulfonamide with trifluoromethyl groups) using AMBER or CHARMM force fields .
Q. Q5. What analytical techniques are critical for detecting degradation products under oxidative stress?
Methodological Answer:
- Forced Degradation : Expose the compound to 3% HO at 40°C for 24 hours. Analyze via ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to identify sulfonic acid or cyclopropane ring-opening products .
- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates under accelerated conditions (40–60°C) and predict shelf-life .
Critical Analysis of Contradictions
- Bioactivity Variability : Discrepancies in IC values across studies may arise from differences in assay pH (affecting sulfonamide ionization) or residual solvents (e.g., DMSO >1% can inhibit kinases). Standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) and limit DMSO to <0.1% .
- Stereochemical Disputes : Conflicting reports on the bicyclo[3.2.1]octane configuration can be resolved via NOESY NMR (e.g., cross-peaks between bridgehead protons and cyclopropane) or enantioselective synthesis using chiral auxiliaries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
